molecular formula C15H18N2O3 B12723748 4-Ethyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 91119-61-8

4-Ethyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B12723748
CAS No.: 91119-61-8
M. Wt: 274.31 g/mol
InChI Key: QODQXHVWCBJOMJ-LFIBNONCSA-N
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Description

4-Ethyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound with a unique structure that includes a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazine ring and the introduction of the ethyl and propenyloxyimino groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different derivatives.

    Substitution: The benzoxazine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

4-Ethyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazine derivatives with different substituents. Examples include:

  • 4-Ethyl-2-methoxyphenol
  • 4-Ethylphenol

Uniqueness

What sets 4-Ethyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzoxazin-3(4H)-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

91119-61-8

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

4-ethyl-6-[(E)-C-methyl-N-prop-2-enoxycarbonimidoyl]-1,4-benzoxazin-3-one

InChI

InChI=1S/C15H18N2O3/c1-4-8-20-16-11(3)12-6-7-14-13(9-12)17(5-2)15(18)10-19-14/h4,6-7,9H,1,5,8,10H2,2-3H3/b16-11+

InChI Key

QODQXHVWCBJOMJ-LFIBNONCSA-N

Isomeric SMILES

CCN1C(=O)COC2=C1C=C(C=C2)/C(=N/OCC=C)/C

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2)C(=NOCC=C)C

Origin of Product

United States

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